molecular formula C28H34N2O6 B2887145 2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)propanoic acid CAS No. 2408958-79-0

2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)propanoic acid

Cat. No.: B2887145
CAS No.: 2408958-79-0
M. Wt: 494.588
InChI Key: JESHOPNUKKJKDQ-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)propanoic acid is a complex organic compound with a molecular formula of C27H32N2O6 and a molecular weight of 480.56 g/mol . This compound is characterized by the presence of a piperidine ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a tert-butoxycarbonyl (Boc) group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)propanoic acid involves multiple steps, typically starting with the protection of amino acids and subsequent coupling reactions. One common method involves the use of tert-butyl acetate, perchloric acid, and benzyl carbonochloridate for the protection of amino groups . The reaction conditions often include the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents, with solvents such as dichloromethane and methanol being used for purification .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and organic solvents like dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)propanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc and Fmoc groups play a crucial role in protecting reactive sites during synthesis, allowing for selective reactions to occur. The piperidine ring can interact with various biological targets, influencing pathways related to neurotransmission and cellular signaling .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)propanoic acid lies in its specific structure, which allows for versatile applications in both synthetic and biological research.

Properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O6/c1-28(2,3)36-26(33)29-24(25(31)32)15-18-9-8-14-30(16-18)27(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23-24H,8-9,14-17H2,1-3H3,(H,29,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESHOPNUKKJKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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